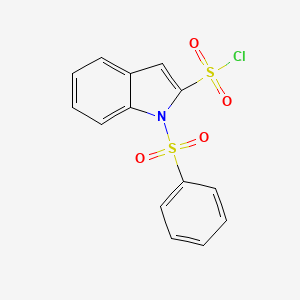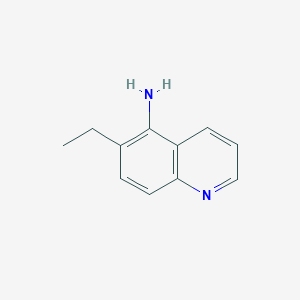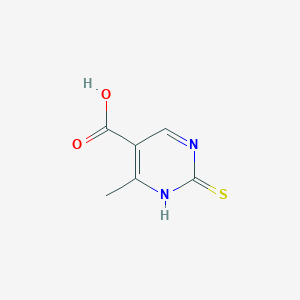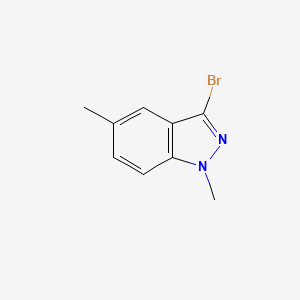
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane
描述
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane (CMCD) is an organic compound with a wide range of applications in the scientific research and industrial fields. It is a derivative of the heterocyclic compound dioxolane, which is composed of two oxygen atoms and two carbon atoms. CMCD has been used in a variety of research contexts, including in the synthesis of other compounds and in the study of biological processes.
科学研究应用
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane has numerous applications in scientific research. It has been used in the synthesis of a variety of other compounds, including pharmaceuticals and other organic compounds. It has also been used in the study of biological processes, such as enzyme inhibition and signal transduction. Additionally, 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane has been used as a reagent in the synthesis of other compounds, as well as in the study of chemical reactions.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the compound’s ability to block the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. Additionally, 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane has been shown to interact with cell membranes, which may be responsible for its effects on signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane have been studied in a variety of contexts. In vitro studies have found that 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane is capable of inhibiting the activity of certain enzymes, such as COX-2. Additionally, 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane has been shown to interact with cell membranes, which may be responsible for its effects on signal transduction. In vivo studies have demonstrated that 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane is capable of reducing inflammation and pain, as well as improving the quality of life of patients with certain diseases.
实验室实验的优点和局限性
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. Additionally, it has a wide range of applications in scientific research, making it a versatile reagent. However, 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane also has some limitations. It is toxic in high doses, and its effects on humans have not been extensively studied.
未来方向
Given the wide range of applications of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane, there are numerous potential future directions for research. One potential direction is to further study the effects of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane on biological processes, such as enzyme inhibition and signal transduction. Additionally, further research into the biochemical and physiological effects of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane could lead to new therapeutic applications. Finally, further research into the synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane could lead to new and more efficient methods of production.
属性
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUSSDSFKIJXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=C(C=C2)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285452 | |
| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
CAS RN |
86674-92-2 | |
| Record name | NSC45314 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC41987 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-](/img/structure/B3057879.png)
![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)



![4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B3057887.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3057888.png)



